2-Amino-4-chloro-6-methylphenol

Beschreibung

Nomenclature and Structural Identification

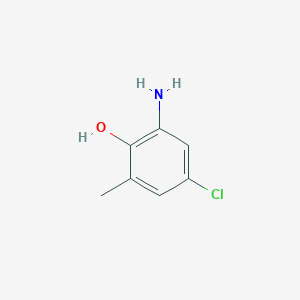

2-Amino-4-chloro-6-methylphenol is systematically named according to International Union of Pure and Applied Chemistry nomenclature principles, with the base phenol structure bearing three distinct substituents positioned at specific locations on the benzene ring. The compound's official Chemical Abstracts Service registry number 80526-44-9 provides unambiguous identification within chemical databases worldwide. The molecular structure exhibits a phenolic hydroxyl group as the primary functional group, with an amino group positioned ortho to the hydroxyl function at the 2-position, a chlorine atom at the 4-position, and a methyl group at the 6-position.

The compound's structural representation through Simplified Molecular Input Line Entry System notation appears as CC1=C(O)C(N)=CC(Cl)=C1, providing a standardized method for computational chemical identification. Alternative Simplified Molecular Input Line Entry System representations include CC1=CC(=CC(=C1O)N)Cl, demonstrating the systematic approach to chemical structure encoding. The International Chemical Identifier key JHWKYZJXIHYBTL-UHFFFAOYSA-N serves as a unique digital fingerprint for this compound across international chemical databases.

The molecular formula C7H8ClNO indicates the presence of seven carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, yielding a molecular weight of 157.6 grams per mole. This molecular composition places the compound within the substituted phenol category while maintaining the characteristic aminophenol functionality that defines its chemical class.

Historical Context and Development

The development and documentation of this compound can be traced through chemical database creation dates, with the compound first appearing in PubChem records on February 8, 2007, and receiving its most recent structural modifications on May 18, 2025. This timeline reflects the compound's relatively recent emergence in chemical literature and its continued relevance in contemporary chemical research applications.

The compound's initial synthesis and characterization likely occurred within the broader context of aminophenol derivative research, building upon established synthetic methodologies for phenolic compounds with multiple substituents. The specific substitution pattern of this compound suggests its development as part of systematic studies examining the effects of different functional group combinations on phenolic scaffolds.

Database entries indicate that the compound has been subject to ongoing refinement and verification of its chemical properties, with recent updates to its structural information suggesting continued scientific interest and application development. The compound's designation with a Merck Index number MFCD09833891 further establishes its recognition within comprehensive chemical reference systems.

Chemical Classification within Aminophenols

This compound belongs to the aminophenol chemical class, which encompasses compounds containing both amino and phenolic functional groups within the same molecular structure. Aminophenols represent an important category of organic compounds that exhibit the dual character of anilines and phenols, providing unique chemical reactivity profiles that combine the properties of both functional group types.

Within the aminophenol classification system, this compound specifically represents a multiply substituted derivative that extends beyond the basic aminophenol framework. The three main isomeric forms of simple aminophenols include 2-aminophenol, 3-aminophenol, and 4-aminophenol, with this compound representing a more complex derivative of the 2-aminophenol isomer.

The compound's classification as a halogenated aminophenol places it within a specialized subset of these compounds that incorporate halogen atoms to modify chemical reactivity and physical properties. The presence of the chlorine substituent at the 4-position, combined with the methyl group at the 6-position, creates a unique substitution pattern that distinguishes this compound from other aminophenol derivatives.

The systematic study of aminophenol derivatives has revealed their importance as building blocks in organic synthesis, with compounds like 4-aminophenol serving as precursors to pharmaceutically active molecules such as paracetamol. This broader context positions this compound within a family of compounds recognized for their synthetic utility and chemical versatility.

Global Registration and Identification Systems

The comprehensive registration of this compound across multiple international chemical identification systems demonstrates its recognition as a distinct chemical entity within global regulatory and scientific frameworks. The compound's primary Chemical Abstracts Service registry number 80526-44-9 serves as the fundamental identifier across North American chemical databases and regulatory systems.

European chemical identification systems recognize the compound through its European Community number 858-205-3, providing standardized identification within European Union chemical regulations and databases. This dual registration system ensures proper identification and classification across major international chemical markets and regulatory jurisdictions.

The compound appears in specialized toxicological databases through its Distributed Structure-Searchable Toxicity Database Network substance identifier DTXSID40510234 and chemical identifier DTXCID50461041, indicating its inclusion in comprehensive chemical safety and environmental databases maintained by regulatory authorities. These identifiers facilitate access to toxicological data and environmental fate information when available.

Wikidata maintains a dedicated entry for the compound under identifier Q82368393, reflecting its inclusion in open-access chemical knowledge systems that support scientific research and education. This multi-database presence ensures broad accessibility of basic chemical information across diverse scientific and educational platforms.

| Database System | Identifier | Type |

|---|---|---|

| Chemical Abstracts Service | 80526-44-9 | Registry Number |

| European Community | 858-205-3 | EC Number |

| Distributed Structure-Searchable Toxicity Database Network | DTXSID40510234 | Substance ID |

| Wikidata | Q82368393 | Knowledge Base Entry |

| Merck Index | MFCD09833891 | Reference Number |

Structure-Function Overview

The structural architecture of this compound creates a complex interplay of functional groups that determines its chemical behavior and potential applications. The phenolic hydroxyl group serves as the central functional element, providing acidic character and hydrogen bonding capability that influences both physical properties and chemical reactivity. The positioning of the amino group at the 2-position relative to the hydroxyl creates an ortho-aminophenol configuration that enables intramolecular hydrogen bonding and influences the compound's electronic properties.

The chlorine substituent at the 4-position introduces electron-withdrawing character that modifies the electron density distribution throughout the aromatic system, potentially affecting both the acidity of the phenolic group and the nucleophilicity of the amino function. This electronic modification represents a key structural feature that distinguishes this compound from unsubstituted aminophenols and contributes to its unique chemical profile.

The methyl group positioned at the 6-position provides electron-donating character that partially counterbalances the electron-withdrawing effect of the chlorine atom, creating a balanced electronic environment within the aromatic ring system. This methyl substitution also introduces steric considerations that may influence the compound's binding interactions and synthetic applications.

Computational predictions indicate specific collision cross-section values for various ionic forms of the compound, with the protonated molecular ion [M+H]+ exhibiting a predicted collision cross-section of 128.5 Ų, while the sodium adduct [M+Na]+ shows a value of 139.1 Ų. These physical parameters provide insight into the compound's three-dimensional structure and gas-phase behavior under mass spectrometric conditions.

The compound's calculated properties include a logarithmic partition coefficient of 1.96, indicating moderate lipophilicity, and a polar surface area of 46 ų, suggesting balanced hydrophilic and lipophilic character. These computational parameters help predict the compound's behavior in various chemical and biological systems, supporting its evaluation for specific applications.

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 157.6 | g/mol |

| Logarithmic Partition Coefficient | 1.96 | - |

| Polar Surface Area | 46 | ų |

| Heavy Atom Count | 10 | atoms |

| Hydrogen Bond Acceptors | 2 | - |

| Hydrogen Bond Donors | 2 | - |

| Rotatable Bond Count | 0 | bonds |

Eigenschaften

IUPAC Name |

2-amino-4-chloro-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWKYZJXIHYBTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510234 | |

| Record name | 2-Amino-4-chloro-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80526-44-9 | |

| Record name | 2-Amino-4-chloro-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-chloro-6-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Amino-4-chloro-6-methylphenol can be synthesized through several methods. One common synthetic route involves the chlorination of 2-amino-6-methylphenol. This reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-chloro-6-methylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to the corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-chloro-6-methylphenol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-amino-4-chloro-6-methylphenol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to involve oxidative stress and modulation of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following section compares 2-Amino-4-chloro-6-methylphenol with structurally related aminophenol derivatives, focusing on their chemical properties, applications, and safety profiles.

Structural Analogues and Positional Isomers

Table 1: Structural Comparison of Key Aminophenol Derivatives

Biologische Aktivität

2-Amino-4-chloro-6-methylphenol (ACMP) is a chemical compound that has garnered attention for its diverse biological activities and potential applications in various fields, including toxicology, pharmacology, and environmental science. This article delves into its biological activity, mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

ACMP is classified as an aminophenol derivative with the following chemical structure:

- Molecular Formula : C7H8ClN

- Molecular Weight : 155.59 g/mol

The compound features an amino group (-NH2), a chloro group (-Cl), and a methyl group (-CH3) attached to a phenolic structure, which influences its reactivity and biological interactions.

The biological activity of ACMP can be attributed to its ability to interact with various molecular targets within biological systems. The amino group can form hydrogen bonds with proteins and nucleic acids, while the chloro and methyl substituents enhance its lipophilicity, allowing it to penetrate cellular membranes more effectively. This interaction can modulate the activity of enzymes and other proteins, leading to significant biological effects such as:

- Enzyme Inhibition : ACMP has been shown to inhibit specific enzymes involved in metabolic pathways.

- Antioxidant Activity : The compound exhibits properties that may protect cells from oxidative stress by scavenging free radicals.

- Cytotoxic Effects : Studies indicate that ACMP can induce cell death in certain cancer cell lines.

In Vivo Studies

A series of toxicological assessments have been conducted to evaluate the safety profile of ACMP. Notably:

- Chronic Toxicity in Mice : A study involving B6D2F1/Crlj mice fed diets containing varying concentrations of ACMP for two years revealed no significant impact on survival rates. However, there were notable decreases in body weight at higher doses (3200 ppm) among female subjects .

- Carcinogenic Potential : The compound was linked to an increased incidence of squamous cell papilloma and carcinoma in the forestomach of male rats at elevated doses (3200 ppm) . This suggests a potential carcinogenic risk that warrants further investigation.

- Hematological Effects : In chronic bioassays, exposure to ACMP resulted in decreased erythrocyte counts and hemoglobin levels, indicating erythrocyte toxicity .

In Vitro Studies

In vitro studies have demonstrated that ACMP affects cellular processes such as:

- Cell Proliferation : The compound has been shown to inhibit proliferation in various cancer cell lines.

- Apoptosis Induction : Mechanistic studies indicated that ACMP could trigger apoptotic pathways, leading to programmed cell death .

Environmental Exposure

ACMP is frequently encountered in industrial settings where it is utilized in the synthesis of dyes and pharmaceuticals. Occupational exposure has raised concerns regarding its potential health effects. A comprehensive risk assessment highlighted the need for stringent safety measures in workplaces handling this compound .

Clinical Relevance

Research into the pharmacological applications of ACMP has revealed its potential as an intermediate in drug synthesis. Its structural properties allow for modifications that could enhance therapeutic efficacy against specific diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of ACMP, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Amino-4-chlorophenol | Similar structure with hydroxyl group | Antioxidant properties; less cytotoxic |

| 2-Amino-4-chloro-6-methylpyrimidine | Contains a pyrimidine ring | Antimicrobial activity; lower toxicity |

ACMP's specific substitution pattern on the benzene ring imparts distinct chemical and biological properties that differentiate it from other compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-4-chloro-6-methylphenol in academic laboratories?

- Methodological Answer: Synthesis typically involves sequential functionalization of phenol derivatives. For example:

Methylation and Chlorination: Start with 4-methylphenol, introduce chlorine via electrophilic substitution under controlled conditions (e.g., Cl₂/FeCl₃) .

Amination: Use catalytic hydrogenation or Ullmann coupling to introduce the amino group at the 2-position, ensuring regioselectivity via steric and electronic directing effects.

- Key Considerations: Monitor reaction progress using TLC or HPLC. Purify intermediates via recrystallization or column chromatography to avoid byproducts .

Q. How should researchers safely handle this compound given its potential hazards?

- Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and goggles. Work in a fume hood to minimize inhalation risks .

- Storage: Store in amber glass containers under inert gas (N₂/Ar) at 4°C to prevent oxidation. Avoid contact with strong acids/bases to prevent decomposition .

- Waste Disposal: Follow institutional guidelines for halogenated aromatic amines. Neutralize acidic/basic residues before disposal .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm substitution patterns (e.g., aromatic protons, methyl group at C6). Deuterated DMSO or CDCl₃ are suitable solvents .

- IR Spectroscopy: Identify functional groups (e.g., -NH₂ stretch ~3400 cm⁻¹, phenolic -OH ~3200 cm⁻¹) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

- Methodological Answer:

- DoE (Design of Experiments): Systematically vary parameters (temperature, catalyst loading, solvent polarity) to maximize yield. For example, use polar aprotic solvents (DMF/DMSO) to enhance solubility of intermediates .

- In Situ Monitoring: Employ techniques like ReactIR or inline NMR to track reactive intermediates and adjust conditions dynamically .

Q. What strategies resolve contradictions in reported spectral data for derivatives of this compound?

- Methodological Answer:

- Cross-Validation: Compare data across multiple techniques (e.g., X-ray crystallography for absolute structure confirmation , combined NMR/IR for functional groups).

- Computational Modeling: Use DFT calculations (e.g., Gaussian, ORCA) to predict NMR chemical shifts or IR vibrations, aligning theoretical and experimental data .

Q. How can computational chemistry predict the reactivity of this compound in catalytic systems?

- Methodological Answer:

- Reactivity Descriptors: Calculate Fukui indices or molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites.

- MD Simulations: Model interactions with catalysts (e.g., transition metals) to predict regioselectivity in cross-coupling reactions .

Q. What experimental approaches address challenges in crystallizing this compound for structural studies?

- Methodological Answer:

- Crystallization Screens: Use vapor diffusion (e.g., sitting-drop method) with mixed solvents (e.g., EtOH/H₂O) to induce nucleation.

- SHELX Refinement: Apply SHELXL for structure refinement, leveraging high-resolution data to resolve disorder or twinning issues .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s stability under oxidative conditions?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.